molecular formula C11H12O3 B8720837 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B8720837
M. Wt: 192.21 g/mol
InChI Key: LXPBREXWDRGNSD-UHFFFAOYSA-N
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Description

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then subjected to further functionalization to introduce the hydroxyl and carboxylic acid groups . The reaction conditions typically involve the use of a nickel catalyst under high pressure and temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of activated carbon-supported molybdenum carbides has been reported to enhance the efficiency of the hydrogenation step . The subsequent functionalization steps are carried out using standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions adjacent to the hydroxyl and carboxylic acid groups, using reagents like sulfuric acid or nitric acid.

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of tetrahydronaphthalene, which can be further utilized in organic synthesis .

Mechanism of Action

The mechanism of action of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H,12,13)

InChI Key

LXPBREXWDRGNSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The sub-title compound was prepared according to the method described in Example 1(ii) above from 1-hydroxytetralin-1-yl-carboxylic acid, methyl ester (2.5 g; 12.1 mmol; from step (i) above) and LiOH.H2O (1.02 g; 24.2 mmol). Yield 400 mg (17%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.02 g
Type
reactant
Reaction Step Two

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